molecular formula C17H16F17NO4S B1619541 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate CAS No. 383-07-3

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate

Cat. No.: B1619541
CAS No.: 383-07-3
M. Wt: 653.4 g/mol
InChI Key: AQQNNAXBGPWALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a long perfluorinated chain, which imparts significant hydrophobic and lipophobic characteristics to the molecule. This compound is often used in various industrial applications due to its stability and resistance to harsh chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate typically involves multiple steps. One common method includes the reaction of a perfluorooctylsulfonyl chloride with butylamine to form the intermediate sulfonamide. This intermediate is then reacted with 2-bromoethyl prop-2-enoate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can result in the formation of dibromo derivatives .

Scientific Research Applications

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate exerts its effects is primarily through its interaction with hydrophobic and lipophobic surfaces. The perfluorinated chain allows the compound to form stable monolayers and micelles, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems where the compound can enhance the solubility and bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate
  • 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate

Uniqueness

The uniqueness of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate lies in its longer perfluorinated chain compared to similar compounds. This longer chain enhances its hydrophobic and lipophobic properties, making it more effective in applications requiring high chemical resistance and stability .

Properties

CAS No.

383-07-3

Molecular Formula

C17H16F17NO4S

Molecular Weight

653.4 g/mol

IUPAC Name

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C17H16F17NO4S/c1-3-5-6-35(7-8-39-9(36)4-2)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h4H,2-3,5-8H2,1H3

InChI Key

AQQNNAXBGPWALO-UHFFFAOYSA-N

SMILES

CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Key on ui other cas no.

383-07-3

Origin of Product

United States

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